molecular formula C18H14N2OS2 B2397400 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 867040-84-4

2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2397400
CAS No.: 867040-84-4
M. Wt: 338.44
InChI Key: QKWHCCATWVLEEU-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a fused chromeno-pyrimidine scaffold with a thione (-C=S) group at position 4 and a 4-(methylsulfanyl)phenyl substituent at position 2. The chromeno[2,3-d]pyrimidine core is structurally related to coumarin derivatives, which are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The thione moiety enhances molecular interactions with biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic effects .

Microwave-assisted methods, as demonstrated for related chromeno-pyrimidine-thiones, offer improved efficiency and yields compared to traditional reflux methods .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS2/c1-23-13-8-6-11(7-9-13)16-19-17-14(18(22)20-16)10-12-4-2-3-5-15(12)21-17/h2-9H,10H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWHCCATWVLEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Multi-Step Condensation Approaches

The classical synthesis of chromeno-pyrimidine derivatives typically involves sequential condensation and cyclization reactions. For this compound, a widely reported method begins with the condensation of 4-methylsulfanylbenzaldehyde with 4-hydroxycoumarin under basic conditions (e.g., piperidine in ethanol). This step forms a key intermediate, 2-imino-4-(4-methylsulfanylphenyl)-2H-chromene-3-carbonitrile, which undergoes subsequent cyclization with thiourea or guanidine in acidic or basic media to yield the target compound.

Reaction conditions critically influence yield and purity. For instance, using thiourea in glacial acetic acid at reflux (120°C, 8–12 hours) achieves cyclization efficiencies of 65–72%. The mechanism involves nucleophilic attack by the thiourea sulfur atom on the electrophilic carbon of the chromene intermediate, followed by intramolecular dehydration to form the pyrimidine-thione ring.

Table 1: Traditional Condensation Method Parameters

Step Reagents/Conditions Yield (%)
Aldol Condensation 4-Hydroxycoumarin, piperidine/EtOH 78–85
Cyclization Thiourea, glacial acetic acid 65–72

Microwave-Assisted Synthesis

Modern synthetic approaches leverage microwave irradiation to enhance reaction efficiency. A study by Bouattour et al. demonstrated that microwave dielectric heating reduces reaction times from hours to minutes while improving yields. For example, cyclization of the chromene intermediate with thiourea under microwave conditions (150 W, 100°C, 15 minutes) achieves yields of 82–88%, compared to 65–72% via conventional heating. This method minimizes side reactions, such as oxidation of the methylsulfanyl group, which commonly occurs under prolonged thermal stress.

Key Advantages of Microwave Synthesis:

  • Time Efficiency : 15 minutes vs. 8–12 hours for conventional methods.
  • Enhanced Selectivity : Reduced formation of sulfoxide byproducts.
  • Scalability : Compatible with continuous flow systems for industrial applications.

Acid-Catalyzed Rearrangement Methods

An alternative route involves acid-mediated rearrangements of preformed chromene derivatives. Degruyter et al. reported the use of phosphoryl chloride (POCl₃) in tandem with aliphatic carboxylic acids to induce Pinner/Dimroth rearrangements, forming chromeno-pyrimidine scaffolds. While this method was initially applied to non-sulfurated analogs, substituting the aryl aldehyde precursor with 4-methylsulfanylbenzaldehyde enables adaptation to the target compound.

Mechanistic Insights:

  • Pinner Reaction : Formation of an acylated intermediate via POCl₃ activation.
  • Dimroth Rearrangement : Intramolecular migration of the acyl group to yield the pyrimidine-thione core.

Table 2: Rearrangement Method Optimization

Acid Catalyst Temperature (°C) Yield (%)
Acetic acid 80 68
Trifluoroacetic acid 60 75

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but risk sulfoxide formation. Ethanol and acetic acid remain preferred for their balance of solubility and inertness toward thione groups. Catalytic piperidine (0.5–1.0 mol%) accelerates condensation steps without promoting side reactions.

Temperature and Time Parameters

Optimal cyclization occurs at 100–120°C. Exceeding 130°C leads to decomposition, while temperatures below 90°C result in incomplete reactions. Microwave protocols achieve similar outcomes at 100°C in 15 minutes.

Yield Improvement Strategies

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
  • Inert Atmosphere : Nitrogen or argon prevents oxidation of the methylsulfanyl group.

Industrial-Scale Production Considerations

Scalability Challenges

  • Exothermic Reactions : Condensation and cyclization steps require precise temperature control to avoid runaway reactions.
  • Cost Efficiency : 4-Methylsulfanylbenzaldehyde (≈$320/mol) contributes significantly to production costs.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield high-purity product (≥98%).
  • Continuous Flow Systems : Improve throughput and consistency compared to batch processes.

Characterization and Analytical Validation

Spectroscopic Identification

  • ¹H NMR : Aromatic protons appear as doublets at δ 7.2–7.8 ppm, while the methylsulfanyl group resonates as a singlet at δ 2.5 ppm.
  • IR Spectroscopy : Strong absorption at 1250 cm⁻¹ (C=S stretch) confirms thione formation.

Table 3: Key Spectroscopic Data

Technique Characteristic Signal
¹H NMR δ 2.5 (s, SCH₃), δ 7.2–7.8 (m, Ar-H)
IR 1250 cm⁻¹ (C=S)

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity ≥98% with a retention time of 6.8 minutes.

Crystallographic Confirmation

Single-crystal X-ray diffraction reveals a planar chromeno-pyrimidine core with dihedral angles of 12–15° between the aryl and heterocyclic rings.

Chemical Reactions Analysis

Types of Reactions

2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Derivatives with different substituents replacing the methylsulfanyl group.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Compounds:
In organic chemistry, 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions .

Synthesis Techniques:
Common methods for synthesizing this compound include the condensation of 4-methylsulfanylbenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by reactions with guanidine or thiourea under acidic or basic conditions. This multi-step synthesis approach highlights its versatility in creating derivatives with potentially enhanced biological activities.

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibits the proliferation of breast cancer cell lines through targeted kinase inhibition. The results indicated a dose-dependent response with significant reduction in cell viability at concentrations below 10 µM .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis conditions for this compound revealed that variations in temperature and solvent choice significantly affect yield and purity. This optimization is crucial for scaling up production for further biological testing .

Mechanism of Action

The mechanism of action of 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. This inhibition can lead to alterations in cellular pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Core Structural Variations

The chromeno-pyrimidine-thione scaffold is structurally distinct from other fused heterocycles:

  • Thieno[2,3-d]pyrimidin-4-ones (e.g., 5-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one): Replace the chromene ring with a thiophene ring, altering electronic properties and bioavailability. Thieno-pyrimidines exhibit notable antibacterial and anticancer activities .
  • Pyrano[2,3-d]pyrimidines (e.g., compounds from ): Feature a pyran ring fused to pyrimidine, enhancing solubility and enabling diverse substituent incorporation. These derivatives show promising antibacterial activities .
  • Pyrazolo[3,4-b]pyridines (e.g., compound): Integrate a pyrazole ring, often linked to fluorescence properties and neuroactive applications .

Substituent Effects

Substituents critically influence bioactivity and physicochemical properties:

  • Chloro and ethoxyphenyl groups (BB68588): Electron-withdrawing Cl and bulky ethoxy groups may enhance binding affinity to DNA or proteins, as seen in antimicrobial agents .
  • Methoxy and chlorophenyl groups ( compound): Methoxy groups improve solubility, while chlorophenyl moieties contribute to halogen bonding in receptor interactions .

Biological Activity

2-[4-(Methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS No. 867040-84-4) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a chromeno-pyrimidine core with a thione functional group and a methylsulfanyl substituent. The synthesis typically involves multi-step reactions. A common method includes the condensation of 4-methylsulfanylbenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by reaction with guanidine or thiourea under acidic or basic conditions to yield the final product.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays revealed that the compound effectively inhibits the proliferation of various tumor cell lines with IC₅₀ values below 10 µM. Its mechanism of action is believed to involve the inhibition of key protein kinases associated with cancer progression .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against several bacterial strains. The presence of the thione group enhances its reactivity and biological activity, making it a candidate for further development as an antimicrobial agent. Studies indicate its efficacy against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound inhibits various protein kinases involved in cancer cell signaling pathways.
  • Oxidative Stress Induction : It may induce oxidative stress in bacterial cells, leading to cell death.
  • Thione-Thiol Tautomerism : The thione form may participate in tautomeric shifts that enhance its reactivity and interaction with biological targets .

Study 1: Anticancer Activity

A study synthesized several derivatives of chromeno[2,3-d]pyrimidine and evaluated their anticancer properties. Among them, this compound exhibited notable activity against multiple tumor cell lines, establishing its potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

Research focused on evaluating the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The study highlighted its potential as an effective antimicrobial agent due to its structural characteristics and reactivity .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
2-(3-Chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thioneStructureAnticancer, Antimicrobial
2-(4-Methylsulfonylphenyl)indole derivativesStructureAntimicrobial, Anti-inflammatory

Q & A

Q. How can the synthesis of 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione be optimized for higher yield and purity?

Methodological Answer: Microwave-assisted synthesis is a robust approach for optimizing this compound. Key parameters include reaction temperature (80–120°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid). Microwave irradiation reduces reaction time (30–60 minutes) and improves yield (70–85%) compared to conventional heating . Purity is enhanced via recrystallization or column chromatography using ethyl acetate/hexane gradients.

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for verifying the chromeno-pyrimidine core and substituent positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like thione (C=S, ~1200 cm⁻¹) and methylsulfanyl (S–CH₃, ~650 cm⁻¹). High-resolution MS and elemental analysis further validate purity .

Advanced Research Questions

Q. How can researchers design in vitro kinase assays to evaluate the biological activity of this compound?

Methodological Answer: Prioritize kinases implicated in disease pathways, such as CDK5, GSK3α/β, or Pim1, based on structural analogs’ inhibitory profiles . Use recombinant kinases in ATP-competitive assays with [γ-³²P]ATP. Measure IC₅₀ values via radiometric or fluorescence-based methods. Include positive controls (e.g., staurosporine) and validate results with Western blotting for downstream phosphorylation targets .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this chromeno-pyrimidine derivative?

Methodological Answer: Systematically modify substituents:

  • Aromatic rings : Replace methylsulfanyl with methoxy or halogens to assess electronic effects.
  • Core structure : Compare thione (C=S) vs. oxo (C=O) analogs for hydrogen-bonding differences.
  • Side chains : Introduce polar groups (e.g., acetamide) to enhance solubility. Use in silico docking (AutoDock Vina) to predict binding affinities to kinase ATP pockets . Validate SAR with enzymatic assays and crystallography .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer: Employ SwissADME or QikProp to estimate logP (lipophilicity), aqueous solubility, and bioavailability. Molecular dynamics simulations (AMBER or GROMACS) assess membrane permeability. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Cross-validate predictions with experimental Caco-2 permeability assays and hepatic microsome stability tests .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer: Replicate assays under standardized conditions (e.g., ATP concentration, pH). Verify compound stability via HPLC before testing. Use isogenic cell lines to minimize genetic variability. Meta-analyses of kinase inhibition data (e.g., KinomeScan) can identify off-target effects. Discrepancies in IC₅₀ values may arise from assay formats (e.g., radiometric vs. luminescent); normalize data to a common reference .

Q. What advanced synthetic routes enable functionalization of the chromeno-pyrimidine core for targeted drug delivery?

Methodological Answer: Introduce click chemistry handles (e.g., alkyne groups) via Sonogashira coupling for bioconjugation. For site-specific modifications, protect the thione group with Boc anhydride before Suzuki-Miyaura cross-coupling. Post-functionalization with PEG chains improves pharmacokinetics. Monitor regioselectivity using NOESY NMR to avoid steric clashes .

Methodological Tables

Table 1 : Key Kinases for Biological Evaluation

KinaseRole in DiseaseAssay FormatReference Compound
CDK5-p25NeurodegenerationRadiometric (³²P-ATP)Roscovitine
GSK3α/βCancer, DiabetesFluorescence (ADP-Glo)CHIR99021
Pim1Oncogenic SignalingLuminescent (Kinase-Glo)AZD1208

Table 2 : Computational Parameters for ADME Prediction

PropertyTool/SoftwareOptimal Range
logPSwissADME2–3.5
HIA (%)QikProp>70%
CYP3A4 InhibitionAutoDock VinaIC₅₀ > 10 µM

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